Biotin-PEG11-Amine

Biotinylation Steric Hindrance Avidin-Streptavidin Binding

Biotin-PEG11-Amine (CAS 1418022-42-0) features an 11-unit PEG spacer (53.2 Å) that positions biotin beyond the hydrodynamic radius of large proteins (≥150 kDa), preventing steric occlusion of streptavidin/avidin binding. Delivers ~2-fold higher streptavidin binding vs. PEG4 analogs on functionalized surfaces. Validated PROTAC linker with amide-coupling compatibility. Also suited for activity-attenuated enzyme conjugates where shorter PEG linkers preserve enzymatic function. Choose this compound when steric accessibility, surface capture density, or conjugation-driven activity modulation are critical.

Molecular Formula C34H66N4O13S
Molecular Weight 771.0 g/mol
Cat. No. B606120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG11-Amine
SynonymsBiotin-PEG11-amine
Molecular FormulaC34H66N4O13S
Molecular Weight771.0 g/mol
Structural Identifiers
InChIInChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1
InChIKeySHPHAOSBFNWGAC-PHDGFQFKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG11-Amine: Technical Specifications and Key Identifiers for Bioconjugation Procurement


Biotin-PEG11-Amine (CAS 1418022-42-0) is a heterobifunctional biotinylation reagent comprising a biotin moiety, an 11-unit polyethylene glycol (PEG11) spacer arm, and a terminal primary amine group. With a molecular formula of C34H66N4O13S and a molecular weight of 770.97 g/mol , the compound exhibits high aqueous solubility due to its hydrophilic PEG spacer [1]. The terminal amine enables covalent conjugation to carboxyl groups, 5′-phosphate groups, and other electrophilic functionalities via carbodiimide chemistry , facilitating the site-specific attachment of biotin to proteins, peptides, oligonucleotides, and surfaces for subsequent avidin/streptavidin-based detection or purification.

Why Biotin-PEG11-Amine Cannot Be Replaced by Shorter PEG or Non-PEG Biotinylation Reagents


The 11-unit PEG spacer arm of Biotin-PEG11-Amine is not an arbitrary design choice; it directly governs the reagent's performance in bioconjugation and downstream avidin/streptavidin binding assays. Substituting this compound with a shorter PEG analog (e.g., Biotin-PEG2-Amine or Biotin-PEG4-Amine) or a hydrocarbon-based biotin reagent fundamentally alters the steric accessibility of the biotin moiety, the aqueous solubility of the conjugate, and the efficiency of biomolecular recognition . Published studies demonstrate that PEG spacer length modulates both the extent of streptavidin binding and the functional activity of conjugated enzymes [1][2]. Consequently, unverified substitution risks compromised assay sensitivity, reduced labeling efficiency, and irreproducible experimental outcomes in applications ranging from surface functionalization to PROTAC synthesis.

Quantitative Differentiation of Biotin-PEG11-Amine Against Closest Analogs: Procurement-Relevant Evidence


Spacer Arm Length: Biotin-PEG11-Amine (53.2 Å) Extends 70% Farther Than Biotin-PEG4 Analogs, Minimizing Steric Hindrance in Avidin Binding

Biotin-PEG11-Amine provides a spacer arm length of 53.2 Å between the point of attachment and the biotin affinity tag . In contrast, the widely used shorter analog Biotin-PEG4-Hydrazide offers a spacer arm of only 31.3 Å . This represents a 70% increase in reach, which significantly reduces steric hindrance when the biotin moiety must access the deep binding pocket of avidin or streptavidin, particularly for large or densely labeled biomolecules.

Biotinylation Steric Hindrance Avidin-Streptavidin Binding

Aqueous Solubility: Biotin-PEG11-Amine Achieves ≥25 mg/mL, Outperforming Biotin-PEG4-Amine by at Least 25%

Biotin-PEG11-Amine exhibits aqueous solubility of ≥25 mg/mL in water or buffer [1]. The shorter analog Biotin-PEG4-Amine is reported to be soluble at >20 mg/mL in water , indicating that the extended PEG11 chain confers at least a 25% improvement in aqueous solubility. This enhanced solubility is transferred to the conjugated biomolecule, reducing aggregation and precipitation during labeling reactions and long-term storage.

Aqueous Solubility Bioconjugation PEGylation

Streptavidin Binding Efficiency: Biotin-PEG11-NH2 Yields Approximately 2-Fold Higher Binding Than Biotin-PEG4-NH2 on Functionalized Surfaces

In a direct head-to-head comparison using carboxylated nonwoven silica fabric as a biosensor carrier, biotin-PEG11-NH2 crosslinked to the surface resulted in approximately twice the amount of fluorescently labeled streptavidin (F-SAv) bound compared to biotin-PEG4-NH2 [1]. Furthermore, when 10 nM F-SAv was indirectly immobilized via biotin-PEG11-NH2, the binding signal was 8-fold higher than direct covalent immobilization of 10 nM F-SAv and 4-fold higher than 1 µM F-SAv direct immobilization [1].

Surface Functionalization Streptavidin Binding Biosensor

Enzymatic Activity Modulation: Biotin-PEG11 Conjugation Dramatically Reduces Enzyme Activity Whereas Biotin-PEG2 Conjugation Preserves Activity

Site-specific conjugation of biotin-PEG derivatives to mutant cytochrome P450cam (3mD) revealed a striking dependence of enzymatic activity on PEG spacer length. The biotin-PEG2-3mD conjugate retained enzymatic activity comparable to the unconjugated enzyme, whereas the biotin-PEG11-3mD conjugate exhibited dramatically reduced activity [1]. The study further demonstrated that PEG chains exceeding a certain length threshold consistently decrease 3mD activity [1], establishing PEG11 as an effective switch for activity modulation.

Enzyme Engineering Activity Switching P450cam

PROTAC Linker Application: Biotin-PEG11-Amine Provides Optimal Spacing for Ternary Complex Formation in Targeted Protein Degradation

Biotin-PEG11-Amine is specifically validated as a PEG-based PROTAC linker for the synthesis of proteolysis-targeting chimeras (PROTACs) [1]. In PROTAC design, linker length is a critical determinant of degradation efficiency, as it governs the spatial orientation required for productive ternary complex formation between the E3 ligase, target protein, and PROTAC molecule. While quantitative degradation data comparing different PEG linkers is not available in the public domain for this specific compound, the 11-unit PEG spacer represents an intermediate-to-long linker length that empirical PROTAC design principles associate with optimal degradation windows for many target classes .

PROTAC Targeted Protein Degradation Linker Optimization

Optimal Procurement Scenarios for Biotin-PEG11-Amine Based on Quantitative Differentiation


Biotinylation of Large Proteins (Antibodies, Multimeric Complexes) Requiring Unhindered Avidin Access

The 53.2 Å spacer arm of Biotin-PEG11-Amine provides sufficient reach to position the biotin moiety well outside the hydrodynamic radius of large proteins (≥150 kDa), ensuring that steric occlusion does not impair subsequent avidin or streptavidin binding. This is particularly critical for antibody labeling where dense biotinylation can otherwise mask epitopes or reduce antigen-binding capacity. Procurement of Biotin-PEG11-Amine is indicated over shorter PEG analogs (e.g., PEG4, 31.3 Å) when labeling IgG, IgM, or large fusion proteins for ELISA, immunohistochemistry, or affinity purification.

Surface Functionalization of Biosensors, Microplates, and Nanoparticles for High-Sensitivity Avidin-Based Capture

Direct comparative evidence demonstrates that Biotin-PEG11-NH2 yields approximately 2-fold higher streptavidin binding on functionalized surfaces compared to Biotin-PEG4-NH2 [1]. This enhanced binding efficiency makes Biotin-PEG11-Amine the reagent of choice for fabricating high-density streptavidin-coated plates, biosensor chips, magnetic beads, and nanoparticles where maximizing capture capacity directly improves assay sensitivity and dynamic range.

Engineering Switchable Enzyme Conjugates Where PEG Length Modulates Catalytic Activity

The finding that Biotin-PEG11 conjugation dramatically reduces P450cam enzymatic activity while Biotin-PEG2 preserves it [2] establishes a functional dichotomy that can be exploited in enzyme engineering. Researchers developing activity-switchable biocatalysts, biosensors based on enzyme inhibition, or studying allosteric regulation should procure Biotin-PEG11-Amine specifically when an 'off-switch' or activity-attenuated conjugate is required, rather than a shorter PEG linker that would yield an active conjugate.

Synthesis of PROTACs Requiring Intermediate-to-Long Flexible Linkers for Ternary Complex Optimization

Biotin-PEG11-Amine is commercially positioned and validated as a PEG-based PROTAC linker [3]. Its 11-unit PEG chain (~4-5 nm) provides an intermediate-to-long flexible spacer that empirical PROTAC design suggests is within the optimal window for productive ternary complex formation for many E3 ligase-target protein pairs . Procurement is recommended for PROTAC medicinal chemistry campaigns seeking a biotinylated linker with established synthetic tractability and compatibility with standard amide coupling protocols.

Technical Documentation Hub

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